

Physicochemical Properties of AGN194204 Powder: A Technical Guide

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Compound of Interest

Compound Name: AGN194204

Cat. No.: B15543299

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This technical guide provides an in-depth overview of the core physicochemical properties of **AGN194204** powder, a potent and selective Retinoid X Receptor (RXR) agonist. The information herein is compiled to support research, development, and formulation activities involving this compound.

Chemical and Physical Properties

AGN194204, also known as IRX4204, is a synthetic retinoid that demonstrates high affinity and selectivity for RXRs over Retinoic Acid Receptors (RARs), making it a valuable tool in studying RXR-mediated signaling pathways and a potential therapeutic agent.^{[1][2][3]}

General Properties

The fundamental chemical and physical characteristics of **AGN194204** powder are summarized in the table below.

Property	Value	Source
Chemical Name	(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid	MedKoo Biosciences
Synonyms	IRX4204, NRX194204, VTP 194204	[1] [2]
CAS Number	220619-73-8	[2] [4]
Molecular Formula	C ₂₄ H ₃₂ O ₂	[2] [4]
Molecular Weight	352.51 g/mol	[2] [4]
Appearance	White to off-white solid powder	[1]
Melting Point	Not publicly available. A general protocol for determination is provided in Section 2.1.	

Solubility

AGN194204 is a lipophilic molecule with limited aqueous solubility. Its solubility in common laboratory solvents is crucial for the preparation of stock solutions and experimental formulations.

Solvent	Solubility	Notes	Source
DMSO	35 mg/mL (99.29 mM)	Requires sonication and warming for complete dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.	MedChemExpress
Aqueous Media	Poorly soluble	A general protocol for aqueous solubility determination is provided in Section 2.2.	

Stability and Storage

Proper storage of **AGN194204** powder and its solutions is essential to maintain its chemical integrity and biological activity.

Form	Storage Temperature	Stability Period	Source
Powder	-20°C	3 years	[1]
4°C	2 years	[1]	
In Solvent (e.g., DMSO)	-80°C	6 months	[1]
-20°C	1 month	[1]	

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[\[1\]](#) The solid powder is stable for a few weeks at ambient temperature during standard shipping.[\[2\]](#)

Experimental Protocols

Detailed experimental methodologies are critical for obtaining reliable and reproducible data. The following sections outline standard protocols for determining key physicochemical properties of pharmaceutical powders like **AGN194204**.

Melting Point Determination (Capillary Method)

As a specific melting point for **AGN194204** is not publicly available, the following general procedure based on pharmacopeial methods can be employed.

Objective: To determine the temperature range over which the solid **AGN194204** powder transitions to a liquid state.

Apparatus:

- Melting point apparatus
- Capillary tubes (one end sealed)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** Ensure the **AGN194204** powder is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Gently grind the powder to a fine consistency using a mortar and pestle.
- **Loading the Capillary Tube:** Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will enter the tube.
- **Packing the Sample:** Tap the sealed end of the capillary tube on a hard surface to pack the powder into the bottom. The packed sample height should be between 2-4 mm.
- **Measurement:**

- Place the loaded capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) can be used for an initial estimation.
- For an accurate measurement, set the heating rate to 1-2 °C/min, starting at least 20 °C below the estimated melting point.
- Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The melting point is reported as this range.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of **AGN194204** in a given solvent at a specific temperature.

Materials:

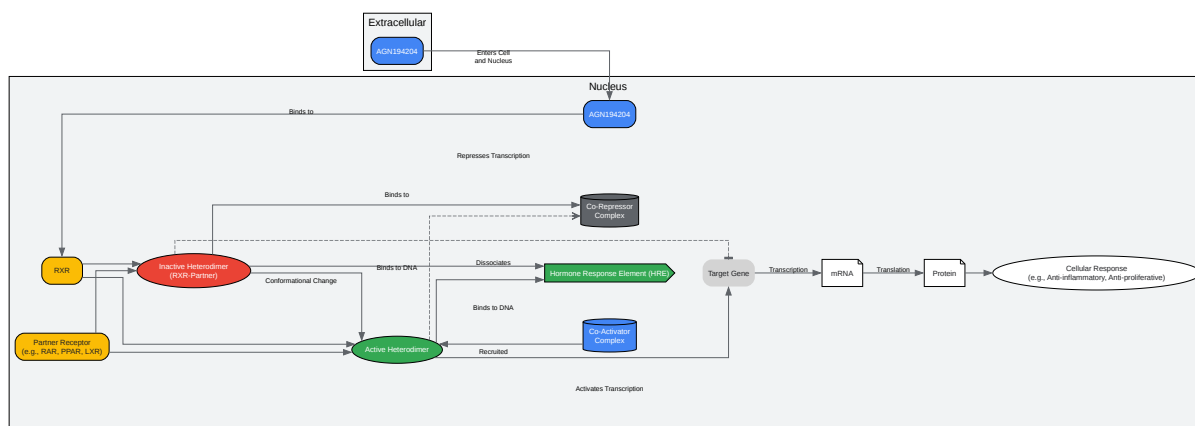
- **AGN194204** powder
- Selected solvent(s) (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

- **Sample Preparation:** Add an excess amount of **AGN194204** powder to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.
- **Equilibration:** Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Determine the concentration of **AGN194204** in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
- **Calculation:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Signaling Pathway

AGN194204 functions as a selective agonist for Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).^[5] The binding of **AGN194204** to RXR induces a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins.^[5] This activated heterodimer complex then binds to specific DNA sequences, known as hormone response elements (HREs), in the promoter regions of target genes, thereby modulating their transcription.^{[6][7]}



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Caption: **AGN194204** signaling pathway.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for **AGN194204** powder. While key parameters such as molecular weight and solubility in DMSO are established, further experimental characterization, particularly for melting point and aqueous solubility across a range of pH values, is recommended for comprehensive formulation development. The provided experimental protocols offer a standardized approach for these determinations. The understanding of its mechanism as a selective RXR agonist, as depicted in the signaling pathway, is fundamental to its application in research and potential therapeutic development.

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